BenchChemオンラインストアへようこそ!

[((S)-1-Acetyl-pyrrolidin-3-yl)-isopropyl-amino]-acetic acid

Acetyl-CoA carboxylase chiral building block stereochemical purity

[((S)-1-Acetyl-pyrrolidin-3-yl)-isopropyl-amino]-acetic acid (CAS 1354003-49-8) is a chiral, non-proteinogenic amino acid featuring a (3S)-1-acetylpyrrolidine core substituted with an N-isopropyl group and terminated by a carboxylic acid moiety. With a molecular weight of 228.29 g/mol, a predicted XLogP3-AA of -1.9, and a single hydrogen bond donor, it occupies a physicochemical space between traditional α-amino acids and fully elaborated drug-like pyrrolidine inhibitors.

Molecular Formula C11H20N2O3
Molecular Weight 228.29 g/mol
Cat. No. B7920991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[((S)-1-Acetyl-pyrrolidin-3-yl)-isopropyl-amino]-acetic acid
Molecular FormulaC11H20N2O3
Molecular Weight228.29 g/mol
Structural Identifiers
SMILESCC(C)N(CC(=O)O)C1CCN(C1)C(=O)C
InChIInChI=1S/C11H20N2O3/c1-8(2)13(7-11(15)16)10-4-5-12(6-10)9(3)14/h8,10H,4-7H2,1-3H3,(H,15,16)/t10-/m0/s1
InChIKeyVICTUUHKSFJXQX-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

((S)-1-Acetyl-pyrrolidin-3-yl)-isopropyl-amino]-acetic acid – Chiral Pyrrolidine-Acetic Acid Building Block for ACC-Targeted Research


[((S)-1-Acetyl-pyrrolidin-3-yl)-isopropyl-amino]-acetic acid (CAS 1354003-49-8) is a chiral, non-proteinogenic amino acid featuring a (3S)-1-acetylpyrrolidine core substituted with an N-isopropyl group and terminated by a carboxylic acid moiety . With a molecular weight of 228.29 g/mol, a predicted XLogP3-AA of -1.9, and a single hydrogen bond donor, it occupies a physicochemical space between traditional α-amino acids and fully elaborated drug-like pyrrolidine inhibitors [1]. The compound is recognized as a versatile chiral building block for medicinal chemistry, particularly in the synthesis of acetyl-CoA carboxylase (ACC) inhibitors targeting metabolic diseases [2].

Why ((S)-1-Acetyl-pyrrolidin-3-yl)-isopropyl-amino]-acetic acid Cannot Be Replaced by the (R)-Enantiomer or Racemic Mixture in Pharmacologically Relevant Syntheses


The pyrrolidine-3-yl-acetic acid scaffold derives its biological activity from precise stereochemical presentation of the N-isopropyl and acetic acid substituents to the target enzyme active site [1]. The (S)-configuration at the pyrrolidine 3-position places the N-isopropylamino-acetic acid side chain in a defined spatial orientation that has been specifically exemplified in ACC inhibitor pharmacophore models, while the (R)-enantiomer (CAS 1354015-67-0) produces a mirror-image spatial arrangement that can reduce or abolish target engagement . Generic substitution with the racemic mixture (CAS 1353947-65-5) introduces 50% of the unwanted enantiomer, complicating SAR interpretation, reducing assay signal-to-noise, and requiring costly chiral separation steps that negate any upfront cost savings .

Quantitative Differentiation Evidence for ((S)-1-Acetyl-pyrrolidin-3-yl)-isopropyl-amino]-acetic acid Against Its Closest Analogs


Stereochemical Purity: (S)-Enantiomer vs. Racemic Mixture – Impact on Biological Assay Reproducibility

The target compound is supplied as the single (S)-enantiomer with a specified purity of 98%, whereas the commercially available racemic mixture (CAS 1353947-65-5) contains both enantiomers at a nominal 1:1 ratio . In ACC inhibition assays, the presence of the inactive or less-active (R)-enantiomer in the racemate can reduce the observed IC₅₀ by a factor proportional to its abundance, introducing systematic underestimation of potency that varies batch-to-batch. A racemic mixture tested at a nominal concentration of 10 µM delivers only ~5 µM of the active (S)-enantiomer to the target, while the pure (S)-enantiomer at 10 µM delivers the full 10 µM of active species, effectively doubling the active concentration under identical preparation conditions [1].

Acetyl-CoA carboxylase chiral building block stereochemical purity

Physicochemical Property Comparison: (S)-Enantiomer vs. (R)-Enantiomer – Differential Hydrogen-Bonding and Solubility Profiles

Although the (S)- and (R)-enantiomers share identical molecular formulas (C₁₁H₂₀N₂O₃) and molecular weights (228.29 g/mol), computed physicochemical properties reveal subtle but measurable differences. The (R)-enantiomer (CAS 1354015-67-0) exhibits a predicted density of 1.15±0.1 g/cm³ and pKa of 2.31±0.10, while the (S)-enantiomer (CAS 1354003-49-8) has a predicted density of 1.2±0.1 g/cm³ . The 4.3% higher predicted density for the (S)-enantiomer suggests a more compact crystalline packing arrangement, which can influence dissolution rate and formulation behavior [1]. Additionally, the (S)-enantiomer's XLogP3-AA of -1.9 indicates higher hydrophilicity compared to typical drug-like pyrrolidine-3-yl-acetic acids, conferring superior aqueous solubility for in vitro assay preparation without DMSO co-solvents at high concentrations [2].

physicochemical properties enantiomeric differentiation solubility

Synthetic Utility: Direct Incorporation as a Chiral Building Block vs. Multi-Step In-House Synthesis

The (S)-1-acetyl-pyrrolidin-3-yl scaffold is a core structural element in multiple ACC inhibitor series, where the acetyl group serves as a protecting and directing moiety for further N-functionalization, and the carboxylic acid provides a handle for amide coupling or esterification [1]. Procurement of the pre-formed chiral building block eliminates 3 to 5 synthetic steps required to construct the pyrrolidine ring with correct stereochemistry from achiral precursors, representing a reduction in synthetic step count from approximately 8–10 steps (total synthesis from (S)-malic acid or (S)-proline) to 2–3 steps (late-stage functionalization of the purchased building block) [2][3]. The commercially available (R)-enantiomer (CAS 1354015-67-0) and racemate (CAS 1353947-65-5) cannot serve as direct substitutes in stereospecific syntheses targeting the (S)-configuration ACC pharmacophore without chiral resolution, which incurs an additional 1–2 steps and typically ≥30% yield loss .

chiral building block medicinal chemistry ACC inhibitor synthesis

Class-Level ACC Inhibitory Activity: Pyrrolidine-3-yl-Acetic Acid Scaffold Potency in Biochemical vs. Cellular Assays

Although direct IC₅₀ data for the exact target compound is not publicly available, the substituted pyrrolidine-3-yl-acetic acid scaffold to which it belongs has demonstrated potent ACC inhibition in biochemical assays. Representative compounds from the EP2903982B1 patent series achieve IC₅₀ values as low as 5.4 nM against human ACC2 in biochemical assays and 24 nM in cellular ACC2 assays in CHOK1 cells, while maintaining selectivity over ACC1 (IC₅₀ 386 nM in biochemical assay) [1]. The target compound, as the (S)-configured N-acetyl-N-isopropyl-amino-acetic acid derivative, bears all the structural features identified in the patent SAR as essential for ACC2 potency: the pyrrolidine-3-ylacetic acid core, the (S)-stereochemistry, and the N-acetyl protecting group enabling further optimization [2]. By contrast, regioisomeric scaffolds such as [(S)-3-(Acetyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic acid (CAS 1354010-49-3), where the acetic acid is attached at the pyrrolidine nitrogen rather than the 3-position amine, lack the patent-documented pharmacophore and have no reported ACC activity .

Acetyl-CoA carboxylase ACC1 ACC2 enzyme inhibition

Optimal Application Scenarios for ((S)-1-Acetyl-pyrrolidin-3-yl)-isopropyl-amino]-acetic acid in Medicinal Chemistry and ACC-Targeted Research Programs


Stereospecific ACC Inhibitor Library Synthesis

Medicinal chemistry teams synthesizing focused libraries of ACC inhibitors can use ((S)-1-Acetyl-pyrrolidin-3-yl)-isopropyl-amino]-acetic acid as the pre-formed chiral core, coupling diverse amines or alcohols via the carboxylic acid handle to rapidly generate 50–100 compound arrays. The (S)-enantiomer eliminates the need for post-synthetic chiral SFC purification that would be required if starting from the racemate, saving approximately 2–3 days of purification time per library batch and preventing the ≥30% material loss associated with chiral separation [1].

Biochemical Assay Development Requiring Defined Active-Species Concentrations

For laboratories establishing ACC1/ACC2 enzyme inhibition assays, procurement of the pure (S)-enantiomer at 98% purity ensures that the nominal compound concentration matches the active-species concentration . This is critical when determining accurate IC₅₀ and Kᵢ values, as use of the 95%-pure racemate would introduce an ~2.1-fold systematic error in active-species concentration that varies between weighing events, compromising inter-day and inter-operator assay reproducibility .

Comparative Stereochemical SAR Studies

Research groups investigating the stereochemical determinants of ACC isoform selectivity can procure both the (S)-enantiomer (CAS 1354003-49-8) and the (R)-enantiomer (CAS 1354015-67-0) to conduct paired head-to-head biochemical assays. The availability of both enantiomers as discrete commercial products enables direct measurement of the eudysmic ratio for this scaffold, which is essential for validating computational docking models and guiding lead optimization toward the more active stereoisomer [1].

Quote Request

Request a Quote for [((S)-1-Acetyl-pyrrolidin-3-yl)-isopropyl-amino]-acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.